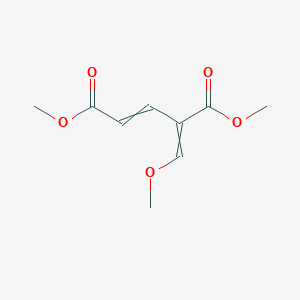![molecular formula C11H11N3O B8563839 6-[(pyridin-2-yl)methoxy]pyridin-3-amine](/img/structure/B8563839.png)
6-[(pyridin-2-yl)methoxy]pyridin-3-amine
概要
説明
6-[(pyridin-2-yl)methoxy]pyridin-3-amine is an organic compound that belongs to the class of pyridine derivatives. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, organic synthesis, and material science. This compound, in particular, has garnered interest due to its potential biological activities and its role as a building block in the synthesis of more complex molecules.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(pyridin-2-yl)methoxy]pyridin-3-amine typically involves the reaction of 2-chloromethylpyridine with 5-amino-2-hydroxypyridine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the hydroxyl group of 5-amino-2-hydroxypyridine attacks the chloromethyl group of 2-chloromethylpyridine, leading to the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis can be scaled up by optimizing the reaction conditions such as temperature, solvent, and concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
6-[(pyridin-2-yl)methoxy]pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated or nucleophile-substituted pyridine derivatives.
科学的研究の応用
6-[(pyridin-2-yl)methoxy]pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of dyes, polymers, and other functional materials.
作用機序
The mechanism of action of 6-[(pyridin-2-yl)methoxy]pyridin-3-amine involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, it may inhibit the synthesis of essential proteins or disrupt the integrity of microbial cell membranes. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved.
類似化合物との比較
Similar Compounds
5-Amino-2-hydroxypyridine: Similar in structure but lacks the methyloxy group.
2-Chloromethylpyridine: Precursor in the synthesis of 6-[(pyridin-2-yl)methoxy]pyridin-3-amine.
5-Amino-2-methylpyridine: Similar but with a methyl group instead of the methyloxy group.
Uniqueness
This compound is unique due to the presence of both an amino group and a methyloxy group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in various fields of research and industry.
特性
分子式 |
C11H11N3O |
|---|---|
分子量 |
201.22 g/mol |
IUPAC名 |
6-(pyridin-2-ylmethoxy)pyridin-3-amine |
InChI |
InChI=1S/C11H11N3O/c12-9-4-5-11(14-7-9)15-8-10-3-1-2-6-13-10/h1-7H,8,12H2 |
InChIキー |
KWCHHSFRDFQMCY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=NC(=C1)COC2=NC=C(C=C2)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
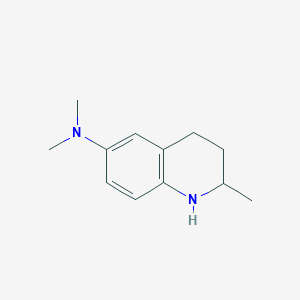
![methyl 1-[3,5-di(trifluoromethyl)phenyl]-5-hydroxy-1H-pyrazole-3-carboxylate](/img/structure/B8563768.png)
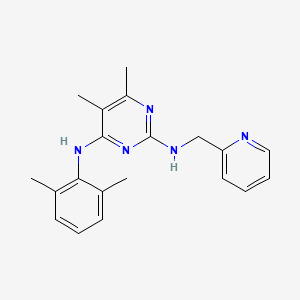
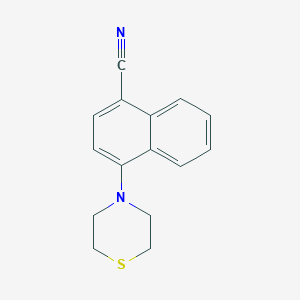
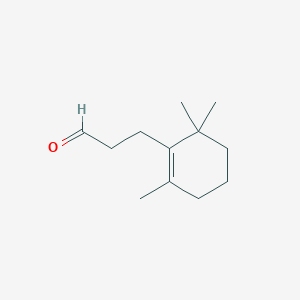
![Piperazine, 2,5-dimethyl-1-[5-(trifluoromethyl)-2-pyridinyl]-](/img/structure/B8563805.png)
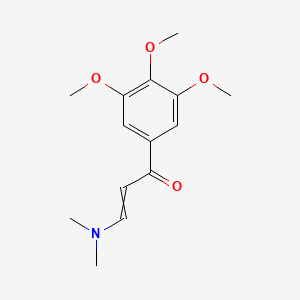

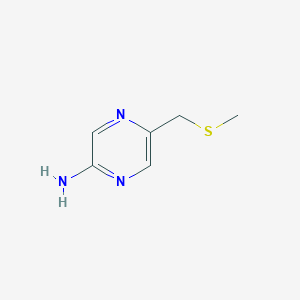

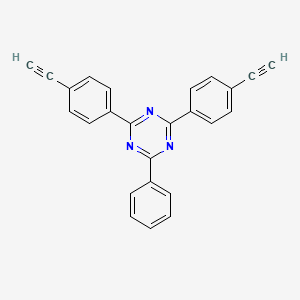

![N-(1H-pyrrolo[2,3-c]pyridin-7-yl)cyclopropanecarboxamide](/img/structure/B8563856.png)
